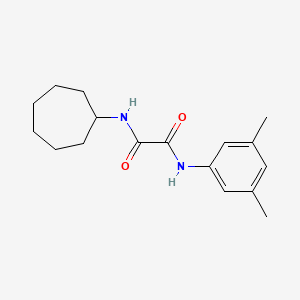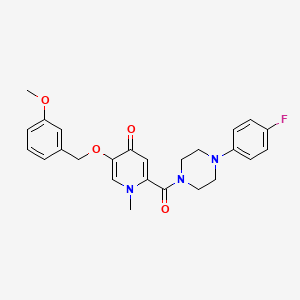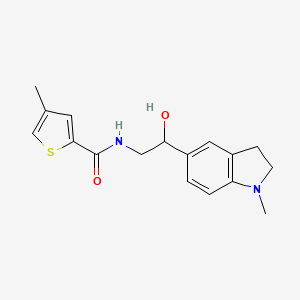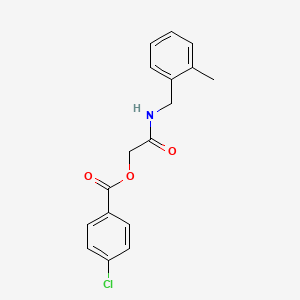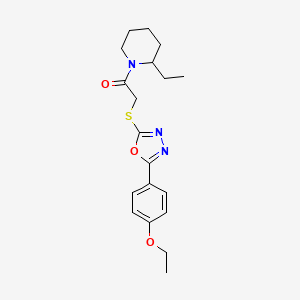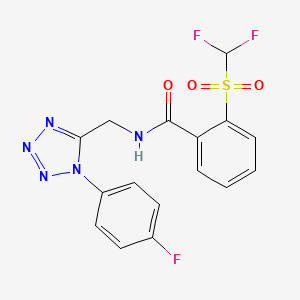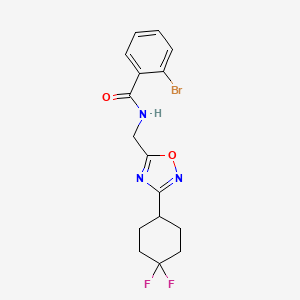
2-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This usually involves providing the IUPAC name, molecular formula, and structural formula of the compound.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound.Molecular Structure Analysis
This involves analyzing the structure of the molecule using techniques such as X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo, including its reactivity and stability.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, etc.Applications De Recherche Scientifique
Synthesis and Reactivity
The compound is a part of research focused on developing new synthetic pathways and understanding the reactivity of related structures. For instance, studies have explored the synthesis of oxadiazolium bromides, demonstrating their potential in generating a range of derivatives through reactions with different nucleophiles (Il’in et al., 2018). Similarly, the research on benzamide derivatives highlights the structural analyses and potential as intermediates for further synthetic applications (Efraín Polo et al., 2019).
Crystal Structure Analysis
Crystallographic studies provide insights into the molecular and supramolecular structures of related compounds, aiding in the understanding of their chemical behavior and potential applications in materials science (Efraín Polo et al., 2019).
Biological Activity
Although direct studies on the biological activities of "2-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide" were not identified, research on structurally related compounds, such as oxadiazole and benzamide derivatives, often investigates their potential anticancer, antibacterial, and antifungal activities. These studies suggest a broader interest in the pharmacological applications of these compounds (B. Ravinaik et al., 2021).
Material Science and Photophysical Properties
Some derivatives are explored for their applications in material science, including the synthesis of compounds with specific photophysical properties for potential use in photodynamic therapy, highlighting the versatility of related structures in various applications (M. Pişkin et al., 2020).
Antipathogenic Properties
Research on thiourea derivatives, related to the structure , shows significant antibacterial and antifungal activities. These findings contribute to the development of new antimicrobial agents with potential applications in combating drug-resistant pathogens (Carmen Limban et al., 2011).
Safety And Hazards
This involves studying the safety and potential hazards associated with the compound, including its toxicity and environmental impact.
Orientations Futures
This involves discussing potential future research directions, such as new synthesis methods, potential applications, etc.
Please note that the availability of this information can vary depending on how much research has been done on the specific compound. For a less-studied compound, some or all of this information may not be available. It’s always a good idea to consult primary literature sources or speak with a chemist for more detailed information.
Propriétés
IUPAC Name |
2-bromo-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrF2N3O2/c17-12-4-2-1-3-11(12)15(23)20-9-13-21-14(22-24-13)10-5-7-16(18,19)8-6-10/h1-4,10H,5-9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAYNRXTOXVYOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CC=CC=C3Br)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

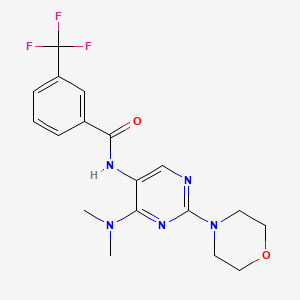
![3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylpropyl)-1H-pyrazole-4-carboxamide](/img/structure/B2544331.png)
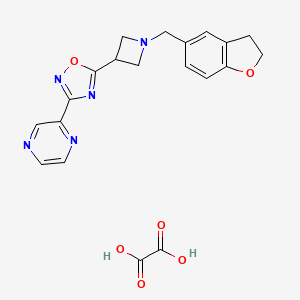
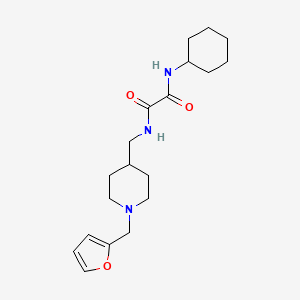
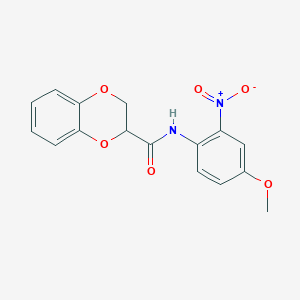
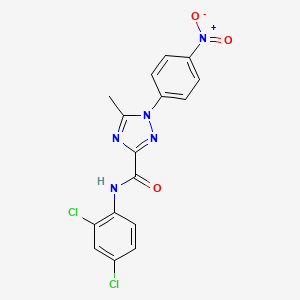
![1-(2-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2544339.png)
